molecular formula C18H17F2N5O4 B2861980 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 942000-05-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B2861980
CAS RN: 942000-05-7
M. Wt: 405.362
InChI Key: HWWBNIDEWZPHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which regulates the levels of cyclic nucleotides in the brain. TAK-915 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Materials Science Applications

Synthesis and Characterization of Polyimides Polyimides synthesized from novel aromatic diamines, including derivatives related to the chemical structure , exhibit high solubility in organic solvents and thermal stability, suggesting applications in advanced materials with specific heat capacity and thermal degradation resistance (Butt et al., 2005).

Medicinal Chemistry Applications

CK1 Inhibitors for Alzheimer's Disease Imaging Compounds structurally similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide have been synthesized as CK1 inhibitors, offering potential PET radiotracers for imaging Alzheimer's disease. These inhibitors demonstrate the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Organic Synthesis Applications

Dihydrogen Activation by Frustrated Lewis Pairs Research involving frustrated carbene-borane Lewis pairs, which share mechanistic similarities with potential reactions of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, highlights the utility of these systems in activating small molecules like dihydrogen. This suggests possible applications in catalysis and organic synthesis methodologies (Kronig et al., 2011).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O4/c1-27-14-6-10(7-15(28-2)17(14)29-3)18(26)21-9-16-22-23-24-25(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWBNIDEWZPHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

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